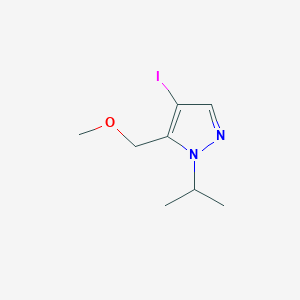
4-iodo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-iodo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an iodine atom at position 4, an isopropyl group at position 1, and a methoxymethyl group at position 5
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the iodination of a suitable pyrazole precursor. The reaction typically requires the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
4-iodo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at position 4 can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The methoxymethyl group at position 5 can be oxidized to form aldehydes or carboxylic acids. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; solvents like dimethylformamide (DMF) or tetrahydrofuran (THF); temperatures ranging from 0-50°C.
Oxidation: Potassium permanganate, chromium trioxide; solvents like water or acetic acid; temperatures ranging from 0-100°C.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or ethanol; temperatures ranging from -20 to 25°C.
Major Products Formed
Substitution: Formation of azides, nitriles, or organometallic derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
科学研究应用
4-iodo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive compound. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects. It may act as an enzyme inhibitor or receptor modulator, contributing to the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.
作用机制
The mechanism of action of 4-iodo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the iodine atom and other substituents can influence its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
相似化合物的比较
Similar Compounds
4-iodo-1-isopropyl-5-methyl-1H-imidazole: Similar in structure but contains an imidazole ring instead of a pyrazole ring.
4-iodo-1-isopropyl-5-methyl-1H-pyrazole: Similar but lacks the methoxymethyl group at position 5.
4-iodo-1-isopropyl-5-(hydroxymethyl)-1H-pyrazole: Similar but contains a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
4-iodo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole is unique due to the presence of the methoxymethyl group at position 5. This substituent can influence its chemical reactivity, biological activity, and potential applications. The combination of the iodine atom, isopropyl group, and methoxymethyl group makes it a versatile compound with distinct properties compared to its analogs.
属性
IUPAC Name |
4-iodo-5-(methoxymethyl)-1-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2O/c1-6(2)11-8(5-12-3)7(9)4-10-11/h4,6H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSQQUYLFOUBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)I)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
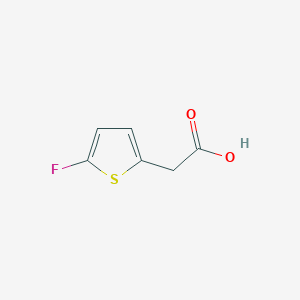
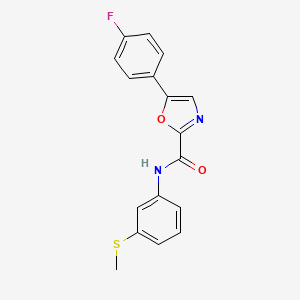
![3-(4-ethylphenyl)-8-fluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2496442.png)
![4-morpholino-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2496444.png)
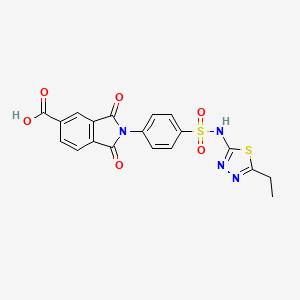
![3-(4-ethoxyphenyl)-5-methyl-9-[(3-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2496447.png)

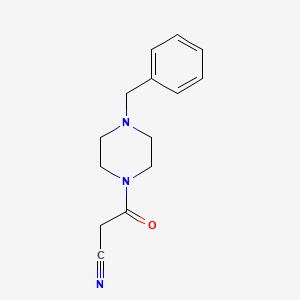
![(4-(2-Benzoylbenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2496451.png)

![2-(4-ethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide](/img/structure/B2496453.png)
![[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2496458.png)
![3-(2-methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2496459.png)
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-(2-chlorophenyl)carbamate](/img/structure/B2496460.png)
